Helenien

概要

説明

キサントフィルパルミテートは、アダプティノールというブランド名でも知られており、主に網膜色素変性症の治療に使用される化合物です。この化合物は、天然に存在するカロテノイドから誘導されたキサントフィルエステルの種類です。 1956年8月以降、日本では医療用として承認されています .

準備方法

合成経路と反応条件: キサントフィルパルミテートの合成には、キサントフィルとパルミチン酸のエステル化が含まれます。この反応は通常、硫酸などの触媒を必要とし、エステル化が完了するまで還流条件下で行われます。 その後、反応混合物を再結晶化やクロマトグラフィーなどの手法を用いて精製し、純粋な化合物を得ます .

工業生産方法: キサントフィルパルミテートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、工業用グレードの試薬と触媒を使用し、反応は大規模な反応器で行われます。 精製プロセスには、最終製品の高純度を確保するために、蒸留や結晶化など、複数のステップが含まれる場合があります .

化学反応の分析

反応の種類: キサントフィルパルミテートは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン.

生成される主要な生成物:

酸化: エポキシドとヒドロキシル化誘導体の生成。

還元: 還元されたキサントフィル誘導体の生成。

置換: ハロゲン化キサントフィル誘導体の生成.

科学研究への応用

キサントフィルパルミテートは、以下を含む科学研究において幅広い用途があります。

化学: エステル化反応やキサントフィルエステルの挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスにおける役割と生物膜との相互作用について研究されています。

医学: 網膜色素変性症の治療に使用され、その他の眼病、炎症、および皮膚疾患の治療における潜在的な利点について研究されています。

科学的研究の応用

Xantofyl Palmitate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification reactions and the behavior of xanthophyll esters.

Biology: Studied for its role in cellular processes and its interaction with biological membranes.

Medicine: Used in the treatment of retinitis pigmentosa and studied for its potential benefits in treating other eye diseases, inflammation, and skin conditions.

Industry: Used in the formulation of eye drops, oral supplements, and topical creams.

作用機序

キサントフィルパルミテートの作用機序は、その化学構造に根ざしており、生物膜と相互作用し、細胞プロセスに影響を与えることができます。キサントフィルエステルとして、細胞膜に組み込まれ、膜構造を安定化し、細胞を酸化損傷から保護します。 また、炎症性サイトカインや酵素の産生を阻害することで炎症性経路を調節し、炎症を軽減します .

類似化合物:

- ルテイン

- ゼアキサンチン

- ネオキサンチン

- ビオラキサンチン

- フラボキサンチン

- α-クリプトキサンチン

- β-クリプトキサンチン

比較: キサントフィルパルミテートは、これらの化合物の中で、エステル化された形態であるため、安定性とバイオアベイラビリティが向上している点でユニークです。 他のキサントフィルとは異なり、キサントフィルパルミテートは、網膜色素変性症の治療のために特異的に研究され、承認されており、その治療の可能性が強調されています .

類似化合物との比較

- Lutein

- Zeaxanthin

- Neoxanthin

- Violaxanthin

- Flavoxanthin

- α-Cryptoxanthin

- β-Cryptoxanthin

Comparison: Xantofyl Palmitate is unique among these compounds due to its esterified form, which enhances its stability and bioavailability. Unlike other xanthophylls, Xantofyl Palmitate has been specifically studied and approved for the treatment of retinitis pigmentosa, highlighting its therapeutic potential .

生物活性

Helenien, a sesquiterpene lactone derived from the marigold flower (Tagetes erecta), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anticancer properties, supported by various studies and case analyses.

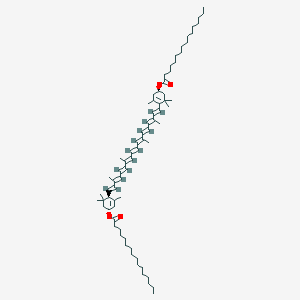

Chemical Structure and Characteristics

This compound, also referred to as xantofyl palmitate, has the molecular formula . Its structure includes a long carbon chain with functional groups such as hydroxyl (OH) and ester (COOCH₃) groups, which are characteristic of xanthophylls and contribute to its biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties , effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS), suggesting its potential application in conditions like arthritis and inflammatory bowel disease.

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory mediators, making it a promising candidate for treating inflammatory conditions. Studies have shown that it reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in various cell lines. This property could be particularly beneficial in managing diseases characterized by chronic inflammation.

Antibacterial and Antifungal Effects

This compound has demonstrated antibacterial and antifungal activities against several pathogens. It has been effective against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans. These findings suggest that this compound may be explored for developing novel therapeutic agents against infectious diseases.

Summary of Antimicrobial Activity

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Potential Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines and suppress cell proliferation. However, further research is necessary to evaluate its efficacy and safety in preclinical and clinical settings .

Case Studies and Research Findings

A review of existing literature highlights several case studies focusing on the biological activities of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Anti-inflammatory Mechanism : Research showed that this compound downregulated COX-2 expression in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

- Antimicrobial Testing : In a controlled laboratory setting, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, showcasing its potential as an alternative antimicrobial agent .

特性

IUPAC Name |

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJHDJZIOYZIR-URPSFYETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-17-1 | |

| Record name | Lutein dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantofyl palmitate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOFYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Helenien and where is it found?

A1: this compound, also known as dipalmitate ester of lutein, is a naturally occurring carotenoid found in various plants, including the marigold species Tagetes patula and Tagetes erecta []. It is also present in certain lichen species like Sulcaria sulcaria [].

Q2: Are there any studies comparing the effects of this compound and Vitamin A on vision?

A4: Yes, some studies compared the effects of this compound and Vitamin A on visual function. Research suggests both compounds could potentially enhance dark adaptation []. Studies also investigated their effects on the electroretinogram [, ], tissue respiration of the isolated retina [, ], and potassium and sodium content of the retina [, ]. While both compounds show promising results, further investigation is needed to understand their distinct mechanisms and potential synergistic effects.

Q3: How does the content of this compound change in Physalis Alkekengi during ripening?

A5: Research on Physalis Alkekengi (Chinese Lantern plant) revealed that the concentration of this compound significantly changes throughout the ripening process of the plant's calyx []. While lutein is present in the green calyx, it transforms into this compound (esterified lutein) as the calyx transitions from yellow to red. This suggests a dynamic role of this compound in the plant's physiology, possibly related to pigmentation or photoprotection.

Q4: How does plant population density affect this compound yield in marigolds?

A6: A field experiment investigated the impact of plant population density on this compound yield in Tagetes patula and Tagetes erecta cultivars []. The results showed that higher plant populations led to significantly higher this compound yields compared to lower densities. This suggests that optimizing planting strategies could be crucial for maximizing the production of this compound from marigold crops.

Q5: Can sonic waves be used to create this compound?

A7: Interestingly, research explored the use of sonic waves to potentially synthesize this compound []. While traditional chemical methods utilize reagents like perphthalic acid for epoxidation of carotenoids, this study investigated a novel approach using sonic effects. The results demonstrated that sonic waves could induce stereoisomerization and epoxidation of all-trans-β-carotene, opening up potential avenues for exploring sound-based synthesis of carotenoids like this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。